Benzyletilefrone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

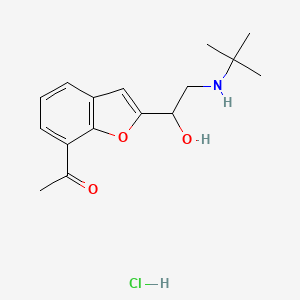

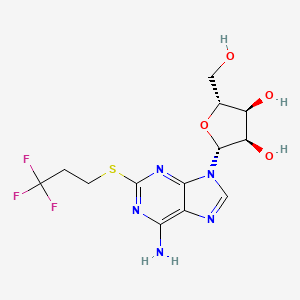

Etilefrine Impurity D, also known as 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone or benzyletilefrone, is a chemical compound with the molecular formula C17H19NO2 . It is an impurity of Etilefrin, a sympathomimetic drug that increases the pulse rate, cardiac output, stroke volume, central venous pressure, and mean arterial pressure of healthy individuals .

Molecular Structure Analysis

The molecular structure of Etilefrine Impurity D includes a benzyl group, an ethylamino group, and a 3-hydroxyphenyl group . The InChI string representation of its structure isInChI=1/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2 .

科学的研究の応用

Etilefrine in Preventing Vasovagal Syncope

- Study Context: Etilefrine, due to its alpha-agonist and potent vasoconstrictor effects, was hypothesized to prevent vasovagal syncope by reducing venous pooling or counteracting reflex arteriolar vasodilation. A multicenter, placebo-controlled study evaluated its efficacy in long-term management of recurrent vasovagal syncope.

- Findings: The study found that oral etilefrine was not superior to placebo in preventing spontaneous episodes of vasovagal syncope, highlighting the importance of controlled trials in assessing therapies for vasovagal syncope patients (Raviele et al., 1999).

Absorption Behavior After Buccal Administration in Rats

- Study Context: The buccal application of etilefrine hydrochloride (ET-HCl) was investigated as an alternative to conventional administration routes, considering the drawbacks of oral and parenteral forms. The study examined the absorption features of ET-HCl through different administration methods in rats.

- Findings: The study demonstrated that buccal application provided better bioavailability compared to intragastric administration, suggesting it as a feasible method for ET-HCl administration (Onishi & Sakata, 2018).

Development of Etilefrine Plastic Membrane Electrodes

- Study Context: This research focused on developing etilefrine hydrochloride (EfCl) selective PVC membrane electrodes. The aim was to create electrodes with good selectivity to EfCl for use in analytical applications.

- Findings: The electrodes exhibited near Nernstian response over specific concentration ranges and showed good selectivity to EfCl against various substances, proving useful for determining EfCl in pure solutions and pharmaceutical preparations (Shoukry et al., 1996).

Spectrophotometric and Theoretical Studies for Determination of Etilefrine

- Study Context: This study aimed to develop a spectrophotometric method for determining etilefrine hydrochloride (ET) in pharmaceutical formulations and human plasma.

- Findings: The developed method demonstrated good linearity, sensitivity, and accuracy, indicating its utility in simple analytical laboratories for determining ET in various formulations and biological samples (Defrawy & Saber, 2017).

Asymmetrical Synthesis of Etilefrine Enantiomers

- Study Context: This research involved the enantioselective hydrogenation of etilefrine to produce its enantiomers. The study aimed to investigate the efficacy of these enantiomers in animal experiments.

- Findings: The study concluded that the (R)(-)-enantiomer of etilefrine is more effective, suggesting potential implications for its use in specific therapeutic contexts (Knorr et al., 1985).

作用機序

Biochemical Pathways

This pathway plays a key role in the body’s response to stress, increasing heart rate, and blood pressure .

Pharmacokinetics

Etilefrine, the parent compound, is known to have a large volume of distribution and a predominant half-life of 2 hours

Result of Action

The result of Etilefrine Impurity D’s action would be an increase in blood pressure due to its vasoconstrictor effects . This makes it potentially useful in treating conditions like orthostatic hypotension . .

Action Environment

The action environment of Etilefrine Impurity D is likely to be influenced by various factors such as the patient’s overall health, other medications they may be taking, and their individual physiological response to the drug. For instance, the therapeutic efficacy of Etilefrine can be decreased when used in combination with certain drugs like Acebutolol . It’s plausible that similar interactions could occur with Etilefrine Impurity D, but more research is needed to confirm this.

生化学分析

Biochemical Properties

Etilefrine Impurity D plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with adrenergic receptors, particularly the alpha and beta receptors, similar to Etilefrine. These interactions can lead to the activation of signaling pathways that regulate cardiovascular functions. The nature of these interactions involves binding to the receptor sites, which triggers a cascade of intracellular events leading to physiological responses .

Cellular Effects

Etilefrine Impurity D affects various types of cells and cellular processes. In cardiovascular cells, it can influence cell function by modulating cell signaling pathways, such as the adrenergic signaling pathway. This modulation can lead to changes in gene expression and cellular metabolism, resulting in increased cardiac output and blood pressure. Additionally, Etilefrine Impurity D may affect endothelial cells by promoting vasoconstriction, which is crucial for maintaining blood pressure .

Molecular Mechanism

The molecular mechanism of Etilefrine Impurity D involves its binding interactions with adrenergic receptors. Upon binding to these receptors, it activates G-proteins, which in turn activate adenylate cyclase. This leads to an increase in cyclic AMP (cAMP) levels, resulting in the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in cellular functions such as increased heart rate and contractility. Additionally, Etilefrine Impurity D may inhibit or activate specific enzymes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Etilefrine Impurity D can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Etilefrine Impurity D is relatively stable under controlled conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to Etilefrine Impurity D in in vitro or in vivo studies has shown potential alterations in cellular functions, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Etilefrine Impurity D vary with different dosages in animal models. At low doses, it may exhibit minimal physiological effects, while at higher doses, it can cause significant changes in cardiovascular functions, such as increased heart rate and blood pressure. Toxic or adverse effects have been observed at high doses, including potential cardiotoxicity and hypertension. These threshold effects highlight the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

Etilefrine Impurity D is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. These enzymes facilitate the oxidation of Etilefrine Impurity D, leading to the formation of metabolites that are further conjugated and excreted. The compound may also interact with cofactors such as NADPH, which are essential for its metabolic conversion. These interactions can affect metabolic flux and alter metabolite levels in the body .

Transport and Distribution

Etilefrine Impurity D is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross cell membranes via passive diffusion or active transport mechanisms. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of Etilefrine Impurity D within tissues is crucial for its pharmacological effects, as it determines the concentration of the compound at target sites .

Subcellular Localization

The subcellular localization of Etilefrine Impurity D is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can modulate the compound’s activity and influence cellular processes such as energy production and protein synthesis .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Etilefrine Impurity D involves the conversion of 3,4-dihydroxyphenylacetone to 3,4-dihydroxyphenyl-2-propanone, followed by the reaction of the latter with ethylamine.", "Starting Materials": [ "3,4-dihydroxyphenylacetone", "Ethylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Reduction of 3,4-dihydroxyphenylacetone with sodium borohydride in methanol to obtain 3,4-dihydroxyphenyl-2-propanone", "Step 2: Reaction of 3,4-dihydroxyphenyl-2-propanone with ethylamine in methanol and hydrochloric acid to form the intermediate", "Step 3: Treatment of the intermediate with sodium hydroxide and water to obtain Etilefrine Impurity D" ] } | |

CAS番号 |

42146-10-1 |

分子式 |

C17H19NO2 |

分子量 |

269.34 g/mol |

IUPAC名 |

2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C17H19NO2/c1-2-18(12-14-7-4-3-5-8-14)13-17(20)15-9-6-10-16(19)11-15/h3-11,19H,2,12-13H2,1H3 |

InChIキー |

BBEZNAJZTFTHOG-UHFFFAOYSA-N |

正規SMILES |

CCN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O |

外観 |

Solid powder |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

2-(benzyl(ethyl)amino)-1-(3-hydroxyphenyl)ethanone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide](/img/structure/B601611.png)

![4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide](/img/structure/B601617.png)

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)